N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide
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Description
The compound “N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide” is a derivative of the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown significant biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of appropriate amines with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . The mixtures are typically refluxed for several hours, allowed to reach room temperature, and then water is added to precipitate out the products .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is substituted with various groups, including a 4-chlorophenyl group, a 3-methyl-1H-pyrazol-5-yl group, and a 2-phenoxyacetamide group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, compounds of the pyrazolo[3,4-d]pyrimidine class are known to undergo various chemical reactions . For instance, they can be synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Scientific Research Applications
Anticancer and Antimicrobial Applications
Anticancer Activity : Research has highlighted the synthesis of heterocyclic compounds, including those related to the query compound, with pronounced anticancer properties. Studies demonstrate that certain derivatives exhibit high potency against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment. Compounds synthesized from related chemical structures were evaluated for anticancer activity against 60 cancer cell line panels, with some showing significant activity, indicating the potential of these compounds in oncology (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021; H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Antimicrobial Activity : Compounds structurally related to the query have been synthesized and tested for their in vitro antibacterial and antifungal activities. These compounds have shown efficacy against pathogenic strains, underlining their potential in developing new antimicrobial therapies to combat drug-resistant microbes (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021; H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Herbicidal Activity
Herbicidal Properties : Certain derivatives of the query compound have been synthesized and demonstrated to possess herbicidal activity. Preliminary bioassays indicated that these compounds could inhibit the growth of specific weeds at low concentrations, highlighting their potential as herbicidal agents. This suggests a promising avenue for the development of new herbicides based on the structural framework of these compounds (Jin Luo, Anlin Zhao, C. Zheng, & Tao Wang, 2017).
properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN7O3/c1-14-11-19(26-20(32)13-34-17-5-3-2-4-6-17)31(29-14)23-27-21-18(22(33)28-23)12-25-30(21)16-9-7-15(24)8-10-16/h2-12H,13H2,1H3,(H,26,32)(H,27,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWLGPUERGBUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide |
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